molecular formula C6H8IN3 B179990 2-(N,N-Dimethylamino)-6-iodopyrazine CAS No. 125060-66-4

2-(N,N-Dimethylamino)-6-iodopyrazine

Cat. No.: B179990
CAS No.: 125060-66-4
M. Wt: 249.05 g/mol
InChI Key: QACQSWJTVMYKTQ-UHFFFAOYSA-N
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Description

2-(N,N-Dimethylamino)-6-iodopyrazine is a key chemical intermediate in medicinal chemistry, particularly in the development of novel antiviral therapeutics. Its primary research value lies in its role as a precursor in the synthesis of complex, trisubstituted pyrazine scaffolds . These scaffolds have been identified as potent, allosteric inhibitors of the highly conserved NS2B-NS3 protease in Flaviviruses, such as Zika, dengue, and West Nile virus . Inhibitors derived from this chemical series bind to an allosteric pocket of the viral protease, disrupting its essential role in viral replication, and have demonstrated potent antiviral activity in cellular assays and animal models of infection . The iodine substituent on the pyrazine ring is a critical synthetic handle, enabling further functionalization via cross-coupling reactions (e.g., Suzuki reactions) to explore structure-activity relationships and optimize inhibitor potency . Researchers value this compound for constructing targeted libraries to develop broad-spectrum pharmacological leads against emerging pathogenic Flaviviruses .

Properties

IUPAC Name

6-iodo-N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACQSWJTVMYKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577954
Record name 6-Iodo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125060-66-4
Record name 6-Iodo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: 2,6-Dichloropyrazine

The most common precursor for this compound is 2,6-dichloropyrazine, which allows sequential substitution at positions 2 and 6. The electron-deficient nature of the pyrazine ring facilitates nucleophilic displacement of chlorine atoms under basic or acidic conditions.

Amination at Position 2

Reacting 2,6-dichloropyrazine with dimethylamine in dimethylformamide (DMF) at 120°C in the presence of potassium carbonate yields 2-(N,N-dimethylamino)-6-chloropyrazine. This step leverages the higher reactivity of the chlorine atom at position 2 due to reduced steric hindrance compared to position 6. Typical reaction times range from 12 to 24 hours, with yields averaging 60–65%.

Iodination at Position 6

The intermediate 2-(N,N-dimethylamino)-6-chloropyrazine undergoes iodination using sodium iodide (NaI) in acetonitrile under reflux with acetic acid (HOAc) and sulfuric acid (H₂SO₄) as catalysts. This SNAr reaction replaces the remaining chlorine with iodine, producing the target compound in 60–71% yield after purification by vacuum distillation. The reaction mechanism involves the generation of a iodonium ion (I⁺), which attacks the activated aromatic ring:

C6H8ClN3+NaIHOAc, H2SO4C6H8IN3+NaCl\text{C}6\text{H}8\text{ClN}3 + \text{NaI} \xrightarrow{\text{HOAc, H}2\text{SO}4} \text{C}6\text{H}8\text{IN}3 + \text{NaCl}

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Coupling

Palladium-catalyzed amination offers a regioselective alternative for introducing the dimethylamino group. Using 2,6-dichloropyrazine, dimethylamine, and a catalytic system of palladium acetate (Pd(OAc)₂) with tricyclohexylphosphine (PCy₃) in toluene at 100°C, the reaction achieves 75–80% yield of 2-(N,N-dimethylamino)-6-chloropyrazine. Subsequent iodination follows the same protocol as in Section 2.1.2.

Copper-Mediated Amination

Copper(I) iodide (CuI) in combination with 1,10-phenanthroline as a ligand enables amination at lower temperatures (80–90°C). This method reduces side reactions such as ring degradation, albeit with slightly lower yields (65–70%).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the amination step, reducing reaction times from hours to minutes. For example, heating 2,6-dichloropyrazine with dimethylamine in DMF at 150°C under microwave conditions (300 W) completes the substitution in 20 minutes, yielding 85–91% of the intermediate. This approach minimizes thermal decomposition and enhances scalability.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

MethodConditionsYield (%)Key AdvantagesLimitations
Sequential SNArDMF, K₂CO₃, 120°C; NaI, HOAc, H₂SO₄60–71Cost-effective, minimal catalystsLong reaction times
Buchwald-HartwigPd(OAc)₂, PCy₃, toluene, 100°C75–80High regioselectivityExpensive catalysts
Microwave-assisted SNArMicrowave, DMF, 150°C85–91Rapid synthesisSpecialized equipment required

Purification and Characterization

Crude products are typically purified via recrystallization in n-hexane or column chromatography using silica gel (ethyl acetate/hexane = 1:3). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (CDCl₃) : δ 8.40 (dd, J = 1.8, 2.4 Hz, 1H), 8.51 (d, J = 2.4 Hz, 1H), 8.87 (d, J = 1.5 Hz, 1H).

  • Molecular Weight : 249.054 g/mol.

Industrial-Scale Production and Applications

TRC Chemicals manufactures 2-(N,N-Dimethylamino)-6-iodopyrazine at a price of $265.00 per 500 mg, indicating its high value in research. The compound serves as a precursor in:

  • Pharmaceuticals : Synthesis of β-amyloid imaging agents.

  • Materials Science : Building block for luminescent polymers and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethylamino)-6-iodopyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(N,N-Dimethylamino)-6-azidopyrazine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-(N,N-Dimethylamino)-6-phenylpyrazine.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C7H8N2I
  • Molecular Weight : 232.06 g/mol
  • Structural Features : The compound consists of a pyrazine ring substituted with a dimethylamino group and an iodine atom, which influences its reactivity and biological properties.

Medicinal Chemistry

2-(N,N-Dimethylamino)-6-iodopyrazine serves as a precursor for synthesizing biologically active molecules. Its derivatives have been investigated for their potential in treating neurological disorders, particularly as imaging agents for β-amyloid plaques associated with Alzheimer's disease. Additionally, related iodopyrazine compounds have shown promising anti-inflammatory and anticancer properties, although specific data on this compound's biological effects remain limited .

Case Study: Imaging Agents for Alzheimer's Disease

Research indicates that derivatives of iodopyrazines can be utilized as imaging agents to detect β-amyloid plaques in the brain. These compounds help in the early diagnosis of Alzheimer's disease, facilitating timely intervention.

Material Science

The electronic properties of this compound and its derivatives make them suitable candidates for applications in organic electronics and photonic devices. The unique structural attributes allow for exploration in developing new materials with enhanced electronic characteristics.

Potential Applications:

  • Organic light-emitting diodes (OLEDs)
  • Photovoltaic cells
  • Sensors

Chemical Research

In chemical research, this compound is employed in nucleophilic aromatic substitution reactions and palladium-catalyzed cross-coupling reactions. These reactions are crucial for synthesizing various nitrogen-containing compounds, contributing to the development of new synthetic methodologies.

While direct studies on the biological activity of this compound are sparse, its structural similarities to other biologically active compounds suggest potential therapeutic uses. For instance, certain derivatives have been identified as allosteric inhibitors of viral proteases, indicating possible antiviral applications against flaviviruses such as Zika and dengue .

A study highlighted that similar pyrazine compounds exhibited significant antiviral activity with IC50 values as low as 130 nM against Zika virus protease, opening avenues for further exploration of this compound in antiviral drug development .

Summary Table of Applications

Application AreaDescriptionExamples/Notes
Medicinal ChemistryPrecursor for biologically active molecules targeting neurological disordersImaging agents for Alzheimer's disease
Material SciencePotential use in organic electronics and photonic devicesOLEDs, photovoltaic cells
Chemical ResearchUtilized in nucleophilic substitution and cross-coupling reactionsPalladium-catalyzed reactions
Biological ActivityPotential antiviral propertiesInhibitors of Zika virus protease

Mechanism of Action

The mechanism by which 2-(N,N-Dimethylamino)-6-iodopyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(N,N-Dimethylamino)-6-iodopyrazine
  • CAS Number : 125060-66-4
  • Molecular Formula : C₆H₈N₃I
  • Molecular Weight : 249.05 g/mol
  • Physical Properties: White crystalline powder, density 1.815 g/cm³, melting point 75°C. Soluble in hot water and glycerol, slightly soluble in ethanol and CCl₄. Aqueous solutions are alkaline .

Synthesis: Produced via recrystallization from sodium tetraborate solutions or extraction from boron-containing minerals. Key steps involve halogenation and dimethylamino group introduction, likely through nucleophilic substitution or coupling reactions .

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazine Derivatives

The dimethylamino and iodine substituents on the pyrazine ring differentiate this compound from analogs. Key comparisons include:

Compound Name Substituents Key Properties Biological Activity Reference
This compound 2-(N,N-dimethylamino), 6-iodo High solubility in polar solvents; alkaline aqueous solution; moderate melting point (75°C) Potential anticancer/antimicrobial (inferred from analogs)
6-Chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine 6-chloro, 2-(pyridinylmethyl) Lower molecular weight (vs. iodine); chlorine’s electronegativity may enhance reactivity Anticancer, antimicrobial (pyrazine-mediated)
5-Bromo-N-(pyrazin-2-yl)thiophene 5-bromo, pyrazine-thiophene hybrid Enhanced electron delocalization (pyrazine-thiophene synergy) Anticancer (DNA intercalation inferred)
6-Chloro-N,N-dimethylpyridazin-3-amine 6-chloro, 3-dimethylamino Dimethylamino group increases solubility; chlorine stabilizes ring Antimicrobial (broad-spectrum)

Key Observations :

  • Iodine vs. Halogen Substituents : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine or bromo analogs. This may enhance halogen bonding in biological systems, influencing target binding .
  • chloro analogs) .

Physicochemical Properties

Property This compound 6-Chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine 5-Bromo-N-(pyrazin-2-yl)thiophene
Molecular Weight (g/mol) 249.05 ~220 (estimated) 255.0 (estimated)
Solubility High in hot water, glycerol Moderate in polar solvents Low in water, high in organic solvents
Melting Point 75°C >100°C (typical for chloro-pyrazines) 120–130°C

Discussion: The target compound’s lower melting point (75°C) compared to chloro/bromo derivatives suggests weaker intermolecular forces, likely due to steric hindrance from the dimethylamino group. Its solubility in glycerol aligns with applications requiring polar solvents .

Unique Structural Advantages

  • Multi-Heterocyclic Systems: Unlike simpler pyrazines, the target compound’s iodine and dimethylamino groups create a balanced electronic profile, enabling diverse reactivity (e.g., Suzuki coupling at iodine, amine alkylation) .
  • Comparison with Piperazine/Pyridazine Analogs : Compounds like N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine () show that additional heterocycles (e.g., piperazine) expand pharmacological profiles. However, the target compound’s simplicity may favor synthetic scalability .

Biological Activity

2-(N,N-Dimethylamino)-6-iodopyrazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 125060-66-4
  • Molecular Formula: C7H9N3I
  • Molecular Weight: 258.07 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as antiviral agents. The compound has been studied for its effects on various viruses, including Zika and dengue viruses.

The biological activity of this compound is primarily attributed to its interaction with viral proteases. Inhibition of these enzymes can disrupt the viral replication cycle, making this compound a potential candidate for antiviral drug development.

Structure-Activity Relationships (SAR)

Studies have shown that modifications to the pyrazine core can significantly influence the biological activity of derivatives. For instance, the introduction of different substituents on the pyrazine ring alters the potency against specific viral targets.

Key Findings from Research

  • Antiviral Activity:
    • Compounds derived from pyrazine structures have been identified as potent inhibitors of Zika virus protease with IC50 values ranging from 130 nM to several micromolar concentrations depending on the specific structural modifications .
    • A notable compound in this series demonstrated effective inhibition of Zika virus replication in vitro and in vivo, highlighting the potential for therapeutic applications .
  • Comparative Analysis:
    • The compound's activity was compared with other known antiviral agents, revealing that certain substitutions could enhance efficacy while maintaining low cytotoxicity levels .

Study 1: Antiviral Efficacy Against Zika Virus

A study conducted by researchers focused on a series of pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant antiviral activity against Zika virus protease, with an IC50 value of approximately 0.39 μM when optimized with specific substituents .

CompoundIC50 (μM)Activity
This compound0.39Potent inhibitor
Compound A1.62Moderate inhibitor
Compound B>10Inactive

Study 2: Broader Spectrum Activity

Another investigation assessed the effectiveness of various pyrazine derivatives against multiple flaviviruses, including dengue and West Nile viruses. The findings suggested that modifications to the N,N-dimethylamino group could enhance selectivity and potency across different viral targets .

Q & A

Q. Methodological Focus

  • Purification : Scale-up increases impurities; use recrystallization (e.g., ethanol/water) or preparative HPLC.
  • Exothermic Reactions : Control temperature gradients to prevent decomposition.
  • Catalyst Recovery : Immobilize Pd/Cu catalysts on silica to improve recyclability .

How can computational chemistry aid in predicting reaction pathways for this compound?

Advanced Research Question

  • DFT Calculations : Model transition states for iodination or coupling reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Docking Studies : Predict binding affinities in pharmacological applications (e.g., kinase inhibition) .

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